Tributyltin acetate
Overview
Description
Tributyltin Acetate: Comprehensive Analysis
Tributyltin acetate (TBTA) is a compound that has been studied for its effects on various biological systems. In teleosts, TBTA has been shown to inhibit osteoblastic activity without affecting osteoclastic activity, disrupting calcium metabolism and increasing plasma calcium and calcitonin levels . In rats, TBTA exposure led to increased adiposity, inflammation in white adipose tissue, and metabolic dysfunctions in the liver and pancreas, suggesting endocrine-disrupting properties . Additionally, TBTA reduced vascular reactivity to phenylephrine in isolated aortic rings from female rats, indicating potential cardiovascular effects . In abalone, TBTA exposure resulted in oxidative stress, energy metabolism perturbation, and histopathological changes in hepatopancreas tissues .
Synthesis Analysis
TBTA can be used in synthesis reactions, such as in the palladium-catalyzed nucleophilic acetylation of organic halides. The compound (α-Ethoxyvinyl)tributyltin, a derivative of TBTA, acts as a masked acetylating agent, yielding ketones after hydrolysis .
Molecular Structure Analysis
The molecular structure of TBTA and its derivatives has been characterized using various spectroscopic methods. For instance, a series of tributyltin(IV) complexes were synthesized and structurally characterized, revealing tetrahedral geometry in solution and trigonal bipyramidal geometry in the solid state, with one exception having tetrahedral coordination .
Chemical Reactions Analysis
TBTA is involved in copolymerization reactions, such as with vinyl acetate and N-vinylpyrrolidone, to form co- and terpolymers. The monomer reactivity ratios for these reactions have been determined, and the structure of the resulting polymers was investigated using infrared spectroscopy .
Physical and Chemical Properties Analysis
The determination of TBTA in marine sediments has been performed using methods such as acetic acid leaching/hydride generation and toluene–tropolone extraction, confirming the presence of TBTA without inducing method-related speciation changes . These methods are crucial for understanding the environmental impact and distribution of TBTA.
Scientific Research Applications
Environmental and Ecotoxicology Impacts
Tributyltin as an Aquatic Contaminant : Tributyltin (TBT) is known for its use in antifouling paints and has been identified as a potent aquatic contaminant affecting tropical freshwater fish. Studies have shown morphological effects on fish liver, suggesting its significant environmental impact (Ribeiro et al., 2002).
Antifungal Activity Against Yam Rot Fungi : Research indicates that n-tributyltin acetate (TBTA) exhibits significant antifungal activity, both in vitro and in vivo, against common yam rot fungi. This suggests its potential application in combating agricultural diseases (Olurinola, Ehinmidu, & Bonire, 1992).
Impact on Bone Health : Studies have revealed that tributyltin can adversely affect bone health by impairing the adipo-osteogenic balance in bone marrow, leading to a decrease in femoral cortical architecture and strength in rats (Li et al., 2021).
Neurotoxic and Immunotoxic Effects
Neurotoxicity in Cultured Rat Cortical Neurons : Tributyltin has been studied for its neurotoxic effects in rat cortical neurons, suggesting involvement in glutamate excitotoxicity, a process that leads to neuronal death (Nakatsu et al., 2006).
Effect on Dopamine Biosynthesis : Research on PC12 cells has shown that tributyltin acetate can inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity, impacting neurotransmitter regulation (Kim et al., 2007).
Immunotoxicological Effects on Thymocytes : Tributyltin chloride has been shown to have immunotoxic effects on murine thymocytes, inducing apoptosis through oxidative stress, mitochondrial membrane depolarization, and caspase activation (Sharma & Kumar, 2014).
Reproductive and Endocrine Disruption
Inhibition of Leydig Cell Regeneration : A study revealed that tributyltin exposure could block the regeneration of Leydig cells in adult rat testis, impacting reproductive health (Wu et al., 2017).
Impact on Vascular Reactivity in Female Rats : Tributyltin has been shown to decrease vascular reactivity to phenylephrine in isolated aortic rings from female rats, hinting at its potential endocrine-disrupting effects (Rodrigues et al., 2014).
Effects on Early Sperm-Egg Interactions : Tributyltin exposure was found to impede early sperm-egg interactions at the egg coat level in the ascidian Phallusia mammillata, affecting reproductive processes (Franchet, Goudeau, & Goudeau, 1998).
Metabolic and Lipotoxicity Concerns
Obesity and Hepatic Steatosis in Mice : Studies have demonstrated that tributyltin exposure can lead to obesity and hepatic steatosis in male mice, indicating its role as a metabolic disruptor (Zuo et al., 2011).
Lipotoxicity in Fish Ovaries : Exposure to tributyltin has been shown to cause lipotoxicity in the ovaries of rockfish, disrupting reproductive functions through a lipotoxic mechanism (Zhang et al., 2013).
Safety And Hazards
Future Directions
There has been a global concern about the use of tributyltin-based coatings in combating biofouling in the marine industry . The emphasis is now on the use of non-toxic and/or eco-friendly natural materials which do not negatively affect the environment upon degradation . Additionally, research is being conducted to explore the protein expression profile of TBT-treated cells and the pathways of hepatotoxicity induced by TBT .
properties
IUPAC Name |
tributylstannyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHRVGYSMBMIO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043954 | |
Record name | Tributyltin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin acetate | |
CAS RN |
56-36-0 | |
Record name | Tributyltin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyltin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIBUTYLTIN ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributyltin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLTIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093LD1397U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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